molecular formula C6H9BrN2 B1524319 4-Bromo-3-ethyl-5-methyl-1H-pyrazole CAS No. 736073-76-0

4-Bromo-3-ethyl-5-methyl-1H-pyrazole

Cat. No. B1524319
M. Wt: 189.05 g/mol
InChI Key: YBYVROBZHKIUCI-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .

Scientific Research Applications

Pyrazole derivatives are known to have a wide range of applications in various fields . Here are some general applications of pyrazole derivatives:

  • Medicine and Agriculture

    • Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
    • They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Organic Synthesis

    • Pyrazole structures have intriguing applications in organic synthesis, where they act as both a directing and transforming group .
    • They are fundamental elements present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
  • Synthesis of More Complex Heterocyclic Systems

    • Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
    • They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
  • Preparation of Solid Hexacoordinate Complexes

    • 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
  • Synthesis of 1,4’-Bipyrazoles

    • 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
  • Synthesis of Various Pharmaceutical and Biologically Active Compounds

    • 4-Bromopyrazole is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
  • Nitrification Inhibitor of Nitrogen Fertilizers

    • 3-Methylpyrazole has been used as a nitrification inhibitor of nitrogen fertilizers .
  • Synthesis of Pyrazoline Intermediates

    • One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
    • In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
    • Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .
  • Synthesis of 1-Arylpyrazoles

    • A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .
    • The coupling products of 3-trimethylsilylpyrazole served as a useful template for syntheses of further N-arylpyrazole derivatives .
  • Synthesis of 1,3- and 1,3,5-Substituted Pyrazoles

    • An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
  • Synthesis of Pyrazoles via Hydrogen Transfer

    • Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles .
  • Nitrification Inhibitor of Nitrogen Fertilizers

    • 3-Methylpyrazole has been used as a nitrification inhibitor of nitrogen fertilizers .
  • Synthesis of Pyrazoline Intermediates

    • One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
    • In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
    • Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .
  • Synthesis of 1-Arylpyrazoles

    • A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .
    • The coupling products of 3-trimethylsilylpyrazole served as a useful template for syntheses of further N-arylpyrazole derivatives .
  • Synthesis of 1,3- and 1,3,5-Substituted Pyrazoles

    • An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
  • Synthesis of Pyrazoles via Hydrogen Transfer

    • Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles .

properties

IUPAC Name

4-bromo-3-ethyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVROBZHKIUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethyl-5-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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